2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137881
InChI: InChI=1S/C11H11N3/c1-2-6-12-9(4-1)10-8-14-7-3-5-11(14)13-10/h1-2,4,6,8H,3,5,7H2
SMILES:
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

CAS No.:

Cat. No.: VC20137881

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole -

Specification

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Standard InChI InChI=1S/C11H11N3/c1-2-6-12-9(4-1)10-8-14-7-3-5-11(14)13-10/h1-2,4,6,8H,3,5,7H2
Standard InChI Key HUIWKNGBJVJQKE-UHFFFAOYSA-N
Canonical SMILES C1CC2=NC(=CN2C1)C3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a bicyclic heterocycle comprising a fused pyrroloimidazole core substituted with a pyridin-2-yl group at the 2-position. The molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.23 g/mol. Key structural attributes include:

  • A partially saturated pyrrolidine ring fused to an imidazole moiety.

  • A pyridine substituent at position 2, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Planar and non-planar regions that influence conformational flexibility and binding to biological targets .

Synthesis and Structural Analogues

Structural Analogues and SAR Insights

  • SB-400868-A (C₁₇H₁₄ClN₃O₂): A related pyrroloimidazole with a benzodioxol substituent, reported as a potent neuroprotective agent . Its SAR studies emphasize the importance of the pyridinyl group for target affinity.

  • GSK′547 Analogs: Allosteric RIPK1 inhibitors featuring pyrrolotriazole cores demonstrate that substituents at the 7′-position (e.g., fluorine) enhance hydrophobic interactions with enzymes.

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported; analogues: 240–241°C
SolubilityLikely soluble in DMSO, methanol
LogP (Predicted)~2.1 (moderate lipophilicity)Calculated
pKa8.6 (pyridine nitrogen)
StabilityStable under inert atmosphere

The pyridine nitrogen (pKa ~8.6) suggests protonation under physiological conditions, potentially enhancing water solubility . The compound’s planar imidazole ring may contribute to crystalline stability, as seen in analogues like 43200-81-3 .

Molecular Docking and Binding Mode

A hypothetical docking model for 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was extrapolated from RIPK1 inhibitors :

  • The pyrroloimidazole core occupies a hydrophobic pocket, stabilized by van der Waals forces.

  • The pyridin-2-yl group forms a hydrogen bond with catalytic residues (e.g., ASN99 in RIPK1) .

  • Substituents at the 7-position (e.g., fluorine) could enhance affinity, as seen in compound 13 (100-fold potency increase) .

Pharmacokinetic Considerations

While pharmacokinetic data for the target compound are unavailable, analogues provide insights:

  • Compound 26 ( ) exhibits low oral exposure in vivo, likely due to first-pass metabolism.

  • The pyridine ring may improve bioavailability compared to purely aliphatic heterocycles .

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